Cas no 1001500-18-0 ((4-Bromo-1-ethyl-1 H -pyrazol-3-ylmethyl)-methyl-amine)

(4-Bromo-1-ethyl-1 H -pyrazol-3-ylmethyl)-methyl-amine is a versatile organic compound with a bromo substituent on the pyrazole ring, enhancing its reactivity. The ethyl group and methylamine moiety contribute to its stability and compatibility in various chemical reactions. This compound is well-suited for synthetic applications, particularly in the preparation of pharmaceuticals and agrochemicals.
(4-Bromo-1-ethyl-1 H -pyrazol-3-ylmethyl)-methyl-amine structure
1001500-18-0 structure
Product Name:(4-Bromo-1-ethyl-1 H -pyrazol-3-ylmethyl)-methyl-amine
CAS No:1001500-18-0
MF:C7H12BrN3
MW:218.09428024292
CID:3059135
PubChem ID:7017502
Update Time:2025-06-18

(4-Bromo-1-ethyl-1 H -pyrazol-3-ylmethyl)-methyl-amine Chemical and Physical Properties

Names and Identifiers

    • (4-Bromo-1-ethyl-1 H -pyrazol-3-ylmethyl)-methyl-amine
    • 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine
    • DB-016479
    • 1001500-18-0
    • EN300-762885
    • (4-bromo-1-ethyl-1 h-pyrazol-3-ylmethyl)-methyl-amine
    • CS-0260922
    • (4-bromo-1-ethyl-1h-pyrazol-3-ylmethyl)-methyl-amine
    • [(4-bromo-1-ethylpyrazol-3-yl)methyl]methylamine
    • N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylamine
    • AKOS000309239
    • BQB50018
    • (4-bromo-1-ethyl-1h-pyrazol-3-ylmethyl)methylamine
    • [(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methyl](methyl)amine
    • SCHEMBL17790206
    • BBL038997
    • CHEMBL4951710
    • 1-(4-bromo-1-ethylpyrazol-3-yl)-N-methylmethanamine
    • STK312841
    • [(4-BROMO-1-ETHYLPYRAZOL-3-YL)METHYL](METHYL)AMINE
    • MFCD04969193
    • (4-Bromo-1-ethyl-1H-pyrazol-3-ylmethyl)methyl amine
    • MDL: MFCD04969193
    • Inchi: 1S/C7H12BrN3/c1-3-11-5-6(8)7(10-11)4-9-2/h5,9H,3-4H2,1-2H3
    • InChI Key: JGUKUOFGLKQDCE-UHFFFAOYSA-N
    • SMILES: BrC1=CN(CC)N=C1CNC

Computed Properties

  • Exact Mass: 217.02146Da
  • Monoisotopic Mass: 217.02146Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 29.9Ų

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(4-Bromo-1-ethyl-1 H -pyrazol-3-ylmethyl)-methyl-amine Related Literature

Additional information on (4-Bromo-1-ethyl-1 H -pyrazol-3-ylmethyl)-methyl-amine

(4-Bromo-1-ethyl-1 H -pyrazol-3-ylmethyl)-methyl-amine and Its Significance in Modern Chemical Biology

(4-Bromo-1-ethyl-1 H -pyrazol-3-ylmethyl)-methyl-amine (CAS No. 1001500-18-0) is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and molecular research. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a bromine substituent at the 4-position and an ethyl group at the 1-position, along with a methylamine moiety, contributes to its distinctive chemical profile and reactivity.

The pyrazole scaffold is a privileged structure in medicinal chemistry, often serving as a key pharmacophore in the development of therapeutic agents. Its five-membered ring system, featuring two nitrogen atoms, allows for diverse interactions with biological targets, making it a versatile platform for drug design. The specific modifications in (4-Bromo-1-ethyl-1 H -pyrazol-3-ylmethyl)-methyl-amine, such as the bromine atom and the ethyl group, enhance its potential utility in various biochemical assays and synthetic pathways.

Recent studies have highlighted the importance of halogenated pyrazoles in medicinal chemistry. The bromine atom in (4-Bromo-1-ethyl-1 H -pyrazol-3-ylmethyl)-methyl-amine serves as a valuable handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are widely employed in the synthesis of complex organic molecules, including novel pharmaceuticals. The ability to introduce diverse substituents at specific positions on the pyrazole ring allows researchers to fine-tune the biological activity of the compound, making it an attractive candidate for structure-activity relationship (SAR) studies.

Moreover, the amine group in (4-Bromo-1-ethyl-1 H -pyrazol-3-ylmethyl)-methyl-amine provides a site for hydrogen bonding interactions, which are crucial for binding affinity and selectivity in drug design. This feature makes the compound particularly interesting for developing small-molecule inhibitors targeting protein-protein interactions or enzyme active sites. The ethyl group at the 1-position of the pyrazole ring may also contribute to solubility and pharmacokinetic properties, which are essential factors in drug development.

In the context of current research trends, (4-Bromo-1-ethyl-1 H -pyrazol-3-ylmethyl)-methyl-amine has been explored in several innovative applications. For instance, it has been utilized as an intermediate in the synthesis of novel antiviral agents. Pyrazole derivatives have shown promising activity against various viral strains, including those responsible for influenza and herpesviruses. The structural features of this compound allow it to interact with viral proteases and polymerases, potentially inhibiting viral replication.

Additionally, (4-Bromo-1-ethyl-1 H -pyrazol-3-ylmethyl)-methyl-amine has found utility in the development of anticancer agents. The bromine substituent facilitates further derivatization into more complex molecules that can target specific cancer pathways. Preclinical studies have indicated that certain pyrazole-based compounds exhibit potent cytotoxic effects against various cancer cell lines. The ability to modify the pyrazole core while maintaining its core biological activity makes it a valuable scaffold for oncology research.

The compound's potential extends beyond its role as an intermediate in drug synthesis. It has been employed in biochemical assays to study enzyme mechanisms and identify new therapeutic targets. For example, researchers have used derivatives of this compound to probe the activity of kinases and phosphatases, which are key enzymes involved in numerous cellular processes. Understanding these enzymes' functions is crucial for developing targeted therapies for diseases such as cancer and inflammatory disorders.

The synthesis of (4-Bromo-1-ethyl-1 H -pyrazol-3-ymlmethyl)-methylamine itself is an intriguing aspect that underscores its importance in synthetic chemistry. The multi-step process involves careful selection of reagents and reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the bromine and ethyl groups efficiently. These synthetic strategies highlight the compound's significance not only as a building block but also as a testament to modern synthetic methodologies.

The versatility of (4-Bromo-l-Ethyl-lH-pyrazol-l 3 ylmethy l)methyllamine is further demonstrated by its use in material science applications. Pyrazole derivatives have been explored as ligands in coordination chemistry, forming stable complexes with transition metals. These metal complexes exhibit unique catalytic properties and have been investigated for their potential use in industrial processes such as hydrogenation and oxidation reactions.

In conclusion, (4-Bromo-l-Ethyl-lH-pyrazol-l 3 ylmethy l)methyllamine (CAS No. 1001500-I8-O) is a multifaceted compound with significant implications across various fields of chemical biology and pharmaceutical research. Its unique structural features make it an invaluable tool for drug discovery, molecular biology studies, and material science applications. As research continues to uncover new possibilities for this compound, its role in advancing scientific knowledge and therapeutic interventions is likely to expand further.

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